1-(3,4-Dichlorophenethyl)-4-methylpiperazine dihydrobromide
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Overview
Description
1-(3,4-Dichlorophenethyl)-4-methylpiperazine dihydrobromide is a chemical compound known for its role as a selective antagonist of sigma-1 receptors. Sigma receptors are a type of opioid receptor, and sigma-1 receptors play a significant role in stimulating dopamine release and modulating the actions of cocaine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dichlorophenethyl)-4-methylpiperazine dihydrobromide typically involves the reaction of 3,4-dichlorophenethylamine with 4-methylpiperazine in the presence of a suitable solvent and catalyst. The reaction is followed by the addition of hydrobromic acid to form the dihydrobromide salt .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dichlorophenethyl)-4-methylpiperazine dihydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Corresponding amines.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-(3,4-Dichlorophenethyl)-4-methylpiperazine dihydrobromide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to study sigma receptor interactions.
Biology: Employed in research to understand the role of sigma-1 receptors in cellular processes.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and pain management.
Industry: Utilized in the development of new pharmaceuticals and chemical intermediates
Mechanism of Action
The compound exerts its effects by selectively binding to sigma-1 receptors, thereby blocking their activity. This interaction inhibits the release of dopamine and modulates the actions of cocaine. The molecular targets include sigma-1 receptors and associated signaling pathways involved in neurotransmitter release and modulation .
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-Dichlorophenethyl)-4-methylpiperazine hydrochloride
- 1-(3,4-Dichlorophenethyl)-4-methylpiperazine sulfate
- 1-(3,4-Dichlorophenethyl)-4-methylpiperazine phosphate
Uniqueness
1-(3,4-Dichlorophenethyl)-4-methylpiperazine dihydrobromide is unique due to its high selectivity for sigma-1 receptors and its ability to modulate dopamine release. This makes it particularly valuable in research focused on neurological disorders and drug addiction .
Properties
Molecular Formula |
C13H20Br2Cl2N2 |
---|---|
Molecular Weight |
435.0 g/mol |
IUPAC Name |
1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine;dihydrobromide |
InChI |
InChI=1S/C13H18Cl2N2.2BrH/c1-16-6-8-17(9-7-16)5-4-11-2-3-12(14)13(15)10-11;;/h2-3,10H,4-9H2,1H3;2*1H |
InChI Key |
YCXNCAXCHNJZCS-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CCC2=CC(=C(C=C2)Cl)Cl.Br.Br |
Origin of Product |
United States |
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